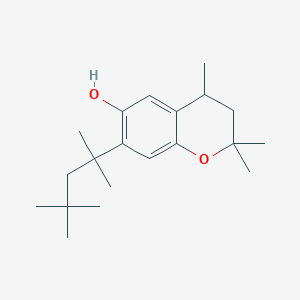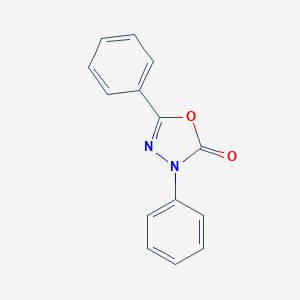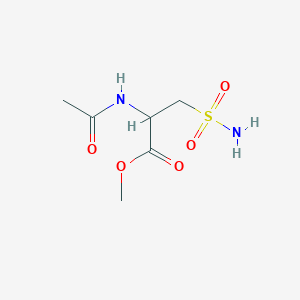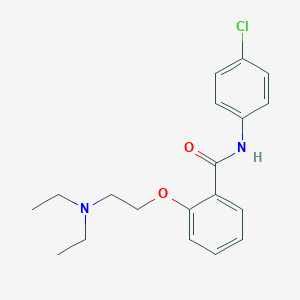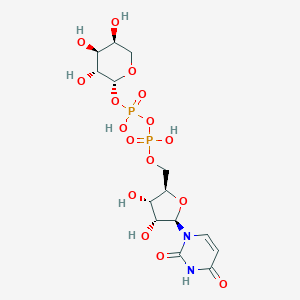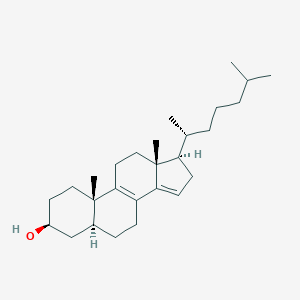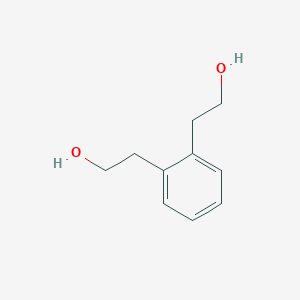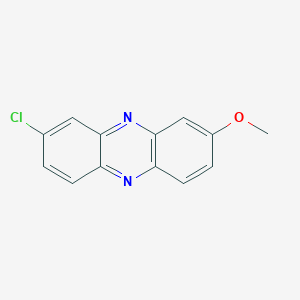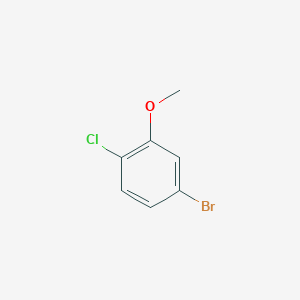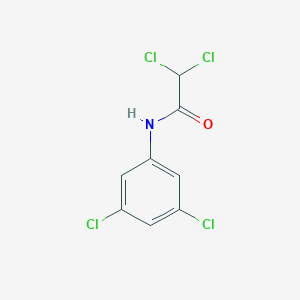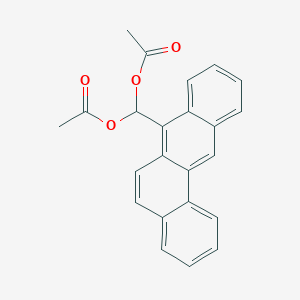
Benz(a)anthracene-7-methanediol, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-7-methanediol, diacetate is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as B(a)A-7,8-diacetate and is a derivative of Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) that is known to be carcinogenic. B(a)A-7,8-diacetate is synthesized using various methods, and its mechanism of action and biochemical effects have been investigated extensively.
Applications De Recherche Scientifique
B(a)A-7,8-diacetate has been extensively studied for its potential applications in various fields, including toxicology, environmental science, and cancer research. This compound is used as a model compound to study the metabolism and toxicity of PAHs, which are known to be carcinogenic. B(a)A-7,8-diacetate is also used as a probe to study the DNA adduct formation and repair mechanisms in cells exposed to PAHs. Furthermore, B(a)A-7,8-diacetate is used as a standard reference material for the analysis of PAHs in environmental samples.
Mécanisme D'action
B(a)A-7,8-diacetate is metabolized in the body to form reactive intermediates, which can bind covalently to DNA and other macromolecules, leading to the formation of adducts. These adducts can cause mutations and ultimately lead to cancer. B(a)A-7,8-diacetate is also known to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Effets Biochimiques Et Physiologiques
B(a)A-7,8-diacetate has been shown to induce DNA damage and mutations in various cell types, including human lung cells and liver cells. This compound is also known to induce oxidative stress and inflammation, which can lead to cellular damage and dysfunction. Furthermore, B(a)A-7,8-diacetate has been shown to alter gene expression and signaling pathways, which can contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
B(a)A-7,8-diacetate is a useful tool for studying the metabolism and toxicity of PAHs, which are known to be carcinogenic. This compound is also a useful probe for studying DNA adduct formation and repair mechanisms in cells exposed to PAHs. However, B(a)A-7,8-diacetate has limitations in terms of its solubility and stability, which can affect its bioavailability and toxicity.
Orientations Futures
There are several future directions for research on B(a)A-7,8-diacetate. One area of research is to investigate the molecular mechanisms underlying the toxicity and carcinogenicity of this compound. Another area of research is to develop new methods for synthesizing and purifying B(a)A-7,8-diacetate. Furthermore, future research can focus on the development of new analytical methods for detecting and quantifying B(a)A-7,8-diacetate in environmental and biological samples. Finally, research can focus on the development of new strategies for preventing or treating PAH-induced cancer.
Méthodes De Synthèse
B(a)A-7,8-diacetate is synthesized using various methods, including the reaction of Benz(a)anthracene with acetic anhydride and acetic acid in the presence of a catalyst. This method yields a mixture of products, including B(a)A-7,8-diacetate. Another method involves the reaction of Benz(a)anthracene with acetyl chloride in the presence of a catalyst to produce B(a)A-7,8-diacetate with high yield and purity.
Propriétés
Numéro CAS |
17012-91-8 |
|---|---|
Nom du produit |
Benz(a)anthracene-7-methanediol, diacetate |
Formule moléculaire |
C23H18O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
[acetyloxy(benzo[a]anthracen-7-yl)methyl] acetate |
InChI |
InChI=1S/C23H18O4/c1-14(24)26-23(27-15(2)25)22-19-10-6-4-8-17(19)13-21-18-9-5-3-7-16(18)11-12-20(21)22/h3-13,23H,1-2H3 |
Clé InChI |
LRTXBMQWXYFKCR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41)OC(=O)C |
SMILES canonique |
CC(=O)OC(C1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41)OC(=O)C |
Autres numéros CAS |
17012-91-8 |
Synonymes |
7-(Diacetoxymethyl)benz[a]anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



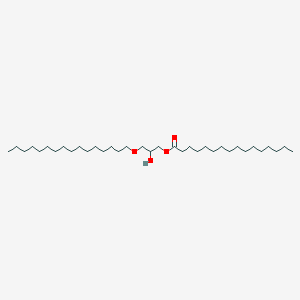

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
